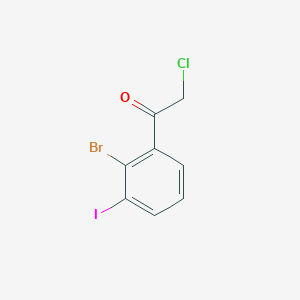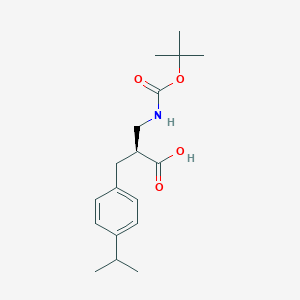![molecular formula C10H9BN2O2 B12952679 [2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
[2,3'-Bipyridin]-5-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2,3’-Bipyridin]-5-ylboronic acid is a boronic acid derivative of bipyridine, a compound consisting of two pyridine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2,3’-Bipyridin]-5-ylboronic acid typically involves the coupling of pyridine derivatives. Common methods include:
Suzuki Coupling: This method involves the reaction of a halogenated pyridine with a boronic acid derivative in the presence of a palladium catalyst and a base.
Stille Coupling: This method uses an organotin compound and a halogenated pyridine in the presence of a palladium catalyst.
Negishi Coupling: This method involves the reaction of an organozinc compound with a halogenated pyridine.
Industrial Production Methods
Industrial production of [2,3’-Bipyridin]-5-ylboronic acid often employs large-scale coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
[2,3’-Bipyridin]-5-ylboronic acid undergoes various types of chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, nickel, copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield pyridine N-oxides, while reduction reactions may produce reduced bipyridine derivatives .
科学的研究の応用
Chemistry
In chemistry, [2,3’-Bipyridin]-5-ylboronic acid is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are essential in catalysis and material science .
Biology
In biological research, this compound is used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and enzyme mechanisms .
Medicine
In medicine, [2,3’-Bipyridin]-5-ylboronic acid derivatives are explored for their potential as therapeutic agents, particularly in the treatment of diseases involving metal ion dysregulation .
Industry
In industry, this compound is used in the development of advanced materials, such as conductive polymers and sensors, due to its ability to form stable complexes with various metals .
作用機序
The mechanism of action of [2,3’-Bipyridin]-5-ylboronic acid involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with molecular targets, such as enzymes and receptors, modulating their activity and function. The specific pathways involved depend on the nature of the metal ion and the biological context .
類似化合物との比較
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its ability to form stable complexes with transition metals.
4,4’-Bipyridine: Another bipyridine isomer, used as a precursor to redox-active compounds like paraquat.
3,4’-Bipyridine: Used in the synthesis of pharmaceuticals, particularly in the treatment of heart failure.
Uniqueness
[2,3’-Bipyridin]-5-ylboronic acid is unique due to its boronic acid functional group, which enhances its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it particularly useful in the development of sensors and drug delivery systems .
特性
IUPAC Name |
(6-pyridin-3-ylpyridin-3-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BN2O2/c14-11(15)9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7,14-15H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRFRPMVGWBCLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C2=CN=CC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
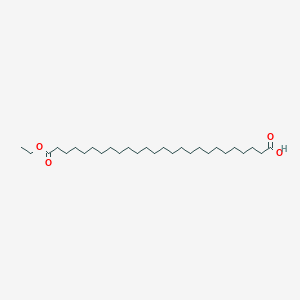
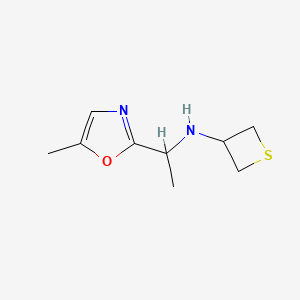
![Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-](/img/structure/B12952605.png)
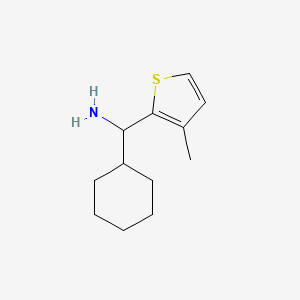
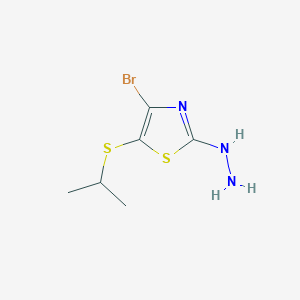
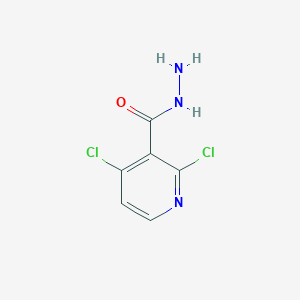
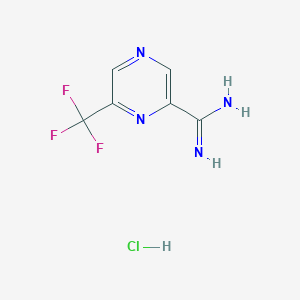
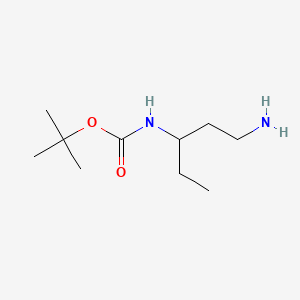

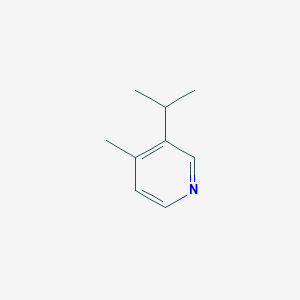
![7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B12952646.png)

